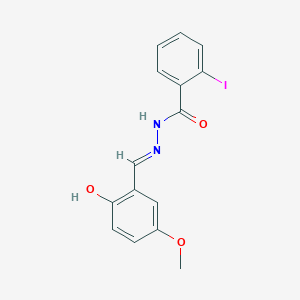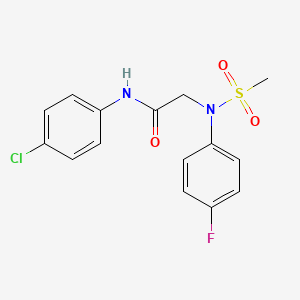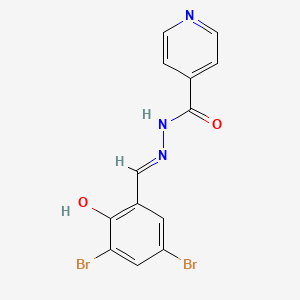![molecular formula C18H19N5O B6120823 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, also known as PPQ-102, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PPQ-102 belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone is not fully understood, but it has been shown to interact with various molecular targets, including DNA, RNA, and proteins. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of phosphodiesterases, enzymes involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiapoptotic properties. The compound has been shown to reduce the production of proinflammatory cytokines and chemokines in vitro and in vivo. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of neurodegenerative diseases. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit apoptosis in various cell types, including cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has several advantages for lab experiments, including its high solubility in water and DMSO, its stability at room temperature, and its low toxicity in vitro and in vivo. However, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has some limitations, including its high cost and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone research, including its potential use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to determine the optimal dose and administration route of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, studies are needed to investigate the potential side effects and drug interactions of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone. Finally, further studies are needed to elucidate the mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone and identify its molecular targets.
Métodos De Síntesis
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone can be synthesized using a multistep process involving the reaction of 2-aminobenzonitrile with 2-chloroethylpiperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromopyridine. The final product can be obtained by cyclization of the intermediate with potassium carbonate in DMF.
Aplicaciones Científicas De Investigación
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has shown promising results in various medical research applications, including cancer treatment, neuroprotection, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury.
Propiedades
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18-14-5-1-2-6-15(14)20-16(21-18)13-22-9-11-23(12-10-22)17-7-3-4-8-19-17/h1-8H,9-13H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNNGYKXCZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}quinazolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6120759.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)

![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)


![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)
![1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6120836.png)
![4-chloro-6-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6120853.png)